3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and dimethylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with diketones, followed by alkylation to introduce the dimethyl and dimethylpropyl groups. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diol: Another compound with a similar dimethylpropyl group but different functional groups.
1,4-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the dimethylpropyl substitution.
Uniqueness
3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-7-8(6-10(2,3)4)12-13(5)9(7)11/h6,11H2,1-5H3 |
InChI Key |
HQPYSOZQEPSWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CC(C)(C)C)C)N |
Origin of Product |
United States |
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